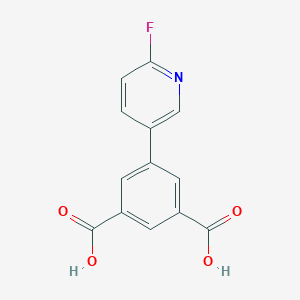
5-(6-Fluoropyridin-3-yl)isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-Fluoropyridin-3-yl)isophthalic acid: is an organic compound with the molecular formula C13H8FNO4. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a 6-fluoropyridin-3-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-Fluoropyridin-3-yl)isophthalic acid typically involves a Suzuki coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 6-fluoropyridin-3-ylboronic acid with isophthalic acid derivatives . The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like dimethylformamide, and a temperature range of 80-100°C.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxylic acid groups, converting them into alcohols or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the carboxylic acid groups.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
科学的研究の応用
Chemistry: 5-(6-Fluoropyridin-3-yl)isophthalic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the interactions of fluorinated aromatic compounds with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 5-(6-Fluoropyridin-3-yl)isophthalic acid is largely dependent on its chemical structure. The fluorine atom on the pyridine ring can influence the compound’s reactivity and interactions with other molecules. The carboxylic acid groups can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in various environments. The molecular targets and pathways involved would vary based on the specific application and context in which the compound is used.
類似化合物との比較
- 5-(5-Fluoropyridin-3-yl)isophthalic acid
- 5-(Pyrimidin-5-yl)isophthalic acid
- 5-(3-Pyridyl)isophthalic acid
Comparison:
- 5-(6-Fluoropyridin-3-yl)isophthalic acid is unique due to the position of the fluorine atom on the pyridine ring, which can significantly influence its chemical properties and reactivity.
- 5-(5-Fluoropyridin-3-yl)isophthalic acid has the fluorine atom in a different position, leading to variations in reactivity and interactions.
- 5-(Pyrimidin-5-yl)isophthalic acid and 5-(3-Pyridyl)isophthalic acid lack the fluorine atom, which can result in different chemical behaviors and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H8FNO4 |
|---|---|
分子量 |
261.20 g/mol |
IUPAC名 |
5-(6-fluoropyridin-3-yl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H8FNO4/c14-11-2-1-7(6-15-11)8-3-9(12(16)17)5-10(4-8)13(18)19/h1-6H,(H,16,17)(H,18,19) |
InChIキー |
JELBLHVLLKJSLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


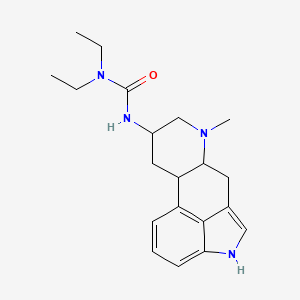
![2,2-Difluoro-6-methyl-4-[2-(4-propoxyphenyl)ethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B12511671.png)
![Tert-butyl 3-({1-[(4-fluorophenyl)methyl]-1,3-benzodiazol-2-yl}oxy)pyrrolidine-1-carboxylate](/img/structure/B12511674.png)
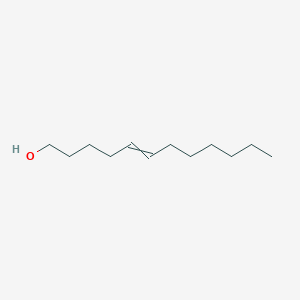

![2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan](/img/structure/B12511695.png)


![6-{2-[(tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanamido}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12511715.png)
![4-bromo-N-{1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl}benzamide](/img/structure/B12511716.png)
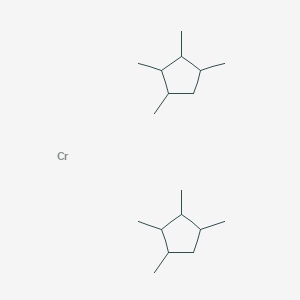

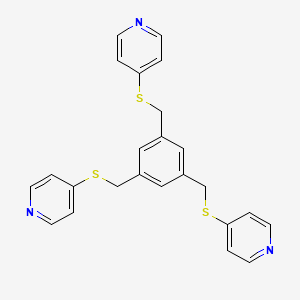
![5-Acetamido-2-[(6-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-4-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12511753.png)
